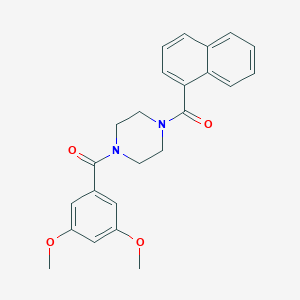
N-methyl-N-(2-pyridin-2-ylethyl)-N-(2,4,5-trimethoxybenzyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(2-pyridin-2-ylethyl)-N-(2,4,5-trimethoxybenzyl)amine, also known as MPTP, is a synthetic compound that has been widely used in scientific research applications. MPTP has been extensively studied due to its ability to selectively damage dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in humans and non-human primates.
Mechanism of Action
N-methyl-N-(2-pyridin-2-ylethyl)-N-(2,4,5-trimethoxybenzyl)amine is converted to its toxic metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons through the dopamine transporter (DAT), where it accumulates and causes mitochondrial dysfunction, leading to cell death.
Biochemical and Physiological Effects:
N-methyl-N-(2-pyridin-2-ylethyl)-N-(2,4,5-trimethoxybenzyl)amine-induced Parkinson's disease-like symptoms include tremors, rigidity, and bradykinesia. These symptoms are due to the selective damage of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. N-methyl-N-(2-pyridin-2-ylethyl)-N-(2,4,5-trimethoxybenzyl)amine has also been shown to cause oxidative stress and inflammation in the brain, which may contribute to the neurodegenerative process.
Advantages and Limitations for Lab Experiments
N-methyl-N-(2-pyridin-2-ylethyl)-N-(2,4,5-trimethoxybenzyl)amine is a widely used model for Parkinson's disease due to its ability to selectively damage dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. However, N-methyl-N-(2-pyridin-2-ylethyl)-N-(2,4,5-trimethoxybenzyl)amine has limitations as a model for Parkinson's disease, as it does not fully replicate the complex pathology of the disease observed in humans.
Future Directions
For N-methyl-N-(2-pyridin-2-ylethyl)-N-(2,4,5-trimethoxybenzyl)amine research include the development of new treatments for Parkinson's disease, the identification of new targets for drug development, and the use of N-methyl-N-(2-pyridin-2-ylethyl)-N-(2,4,5-trimethoxybenzyl)amine as a tool to study the mechanisms of other neurodegenerative diseases. Additionally, new animal models that more closely replicate the complex pathology of Parkinson's disease in humans may be developed to improve our understanding of the disease and to develop new treatments.
Synthesis Methods
The synthesis of N-methyl-N-(2-pyridin-2-ylethyl)-N-(2,4,5-trimethoxybenzyl)amine involves the reaction of N-methyl-2-(2-pyridyl) ethylamine with 2,4,5-trimethoxybenzyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain N-methyl-N-(2-pyridin-2-ylethyl)-N-(2,4,5-trimethoxybenzyl)amine in its pure form.
Scientific Research Applications
N-methyl-N-(2-pyridin-2-ylethyl)-N-(2,4,5-trimethoxybenzyl)amine has been widely used in scientific research to study the mechanisms of Parkinson's disease and to develop new treatments for the disease. N-methyl-N-(2-pyridin-2-ylethyl)-N-(2,4,5-trimethoxybenzyl)amine selectively damages dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This reduction in dopamine levels is responsible for the Parkinson's disease-like symptoms observed in humans and non-human primates.
properties
Product Name |
N-methyl-N-(2-pyridin-2-ylethyl)-N-(2,4,5-trimethoxybenzyl)amine |
|---|---|
Molecular Formula |
C18H24N2O3 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-methyl-2-pyridin-2-yl-N-[(2,4,5-trimethoxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C18H24N2O3/c1-20(10-8-15-7-5-6-9-19-15)13-14-11-17(22-3)18(23-4)12-16(14)21-2/h5-7,9,11-12H,8,10,13H2,1-4H3 |
InChI Key |
IJRDKVNCLDOROS-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC=CC=N1)CC2=CC(=C(C=C2OC)OC)OC |
Canonical SMILES |
CN(CCC1=CC=CC=N1)CC2=CC(=C(C=C2OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-[(4-chlorophenyl)carbamoyl]phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B248960.png)






![[4-(4-Fluoro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B248979.png)
![[4-(Biphenyl-4-carbonyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone](/img/structure/B248980.png)

![Biphenyl-4-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone](/img/structure/B248982.png)
![2-(4-Chloro-phenoxy)-1-[4-(pyridine-3-carbonyl)-piperazin-1-yl]-ethanone](/img/structure/B248983.png)
![Biphenyl-4-yl{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B248985.png)
